molecular formula C21H30O3 B14916496 (8xi,9xi,14xi,17xi)-19-Hydroxypregn-4-ene-3,20-dione

(8xi,9xi,14xi,17xi)-19-Hydroxypregn-4-ene-3,20-dione

Cat. No.: B14916496
M. Wt: 330.5 g/mol
InChI Key: FIHWBGCIKMXLBI-GKKRWQMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure This compound is part of the steroid family, characterized by its cyclopenta[a]phenanthrene skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

    Acetylation: Addition of acetyl groups to specific positions on the molecule.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specific transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several scientific research applications:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its role in cellular processes and as a potential biomarker.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.

    Industry: Utilized in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of (8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The pathways involved often include steroid hormone signaling and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar structure but different functional groups.

    Testosterone: Another steroid hormone with distinct biological functions.

    Estradiol: A steroid hormone involved in the regulation of reproductive processes.

Uniqueness

What sets (8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(10S,13S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16?,17?,18?,19?,20-,21-/m1/s1

InChI Key

FIHWBGCIKMXLBI-GKKRWQMFSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34CO)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C

Origin of Product

United States

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